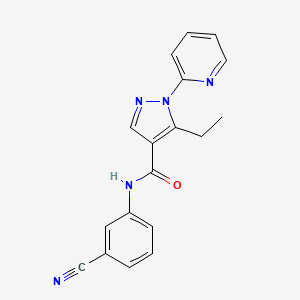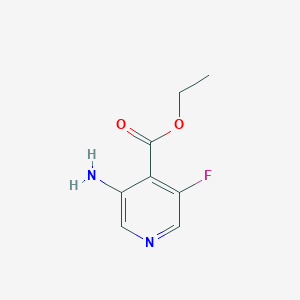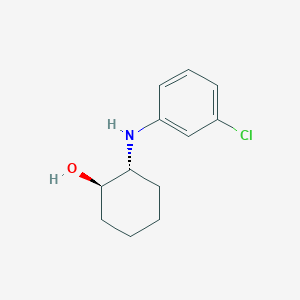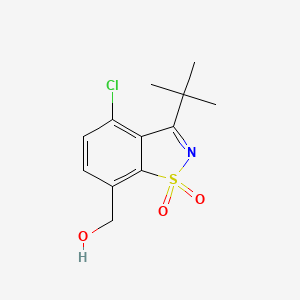
N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyanophenyl group, an ethyl group, a pyridinyl group, and a carboxamide group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclocondensation of hydrazine with a suitable diketone or β-keto ester to form the pyrazole ring
For example, the synthesis may begin with the reaction of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. Subsequent steps involve the introduction of the pyridinyl group through a nucleophilic substitution reaction using 2-bromopyridine and a suitable base. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and cyanophenyl groups, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, organometallic compounds, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced amine or alcohol derivatives
科学研究应用
N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, altering its signaling pathway. The exact mechanism depends on the specific biological target and the context of its application.
相似化合物的比较
N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-cyanophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide: Another pyrazole derivative with similar structural features but different biological activities.
N-(3-cyanophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-3-carboxamide: A closely related compound with a different position of the carboxamide group, leading to variations in its chemical and biological properties.
属性
分子式 |
C18H15N5O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15N5O/c1-2-16-15(12-21-23(16)17-8-3-4-9-20-17)18(24)22-14-7-5-6-13(10-14)11-19/h3-10,12H,2H2,1H3,(H,22,24) |
InChI 键 |
MYGCOYLNSHBYKL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364392.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364398.png)

![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)
![N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13364439.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)(1-methyl-1H-imidazol-2-yl)methyl]-2(1H)-pyridinone](/img/structure/B13364443.png)
![6-(3,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364456.png)
![N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364459.png)

![3-[(Propylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364476.png)

![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)
![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
